molecular formula C17H18FNO B11107225 N-(4-butylphenyl)-3-fluorobenzamide

N-(4-butylphenyl)-3-fluorobenzamide

Cat. No.: B11107225
M. Wt: 271.33 g/mol
InChI Key: VMDOOQZVJIIZDE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-fluorobenzamide is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-3-fluorobenzamide typically involves the reaction of 4-butylaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(4-butylphenyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-4-ethoxybenzamide
  • N-(4-butylphenyl)-4-methoxybenzamide
  • N-(4-butylphenyl)-4-chlorobenzamide

Comparison: N-(4-butylphenyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., ethoxy, methoxy, chloro), the fluorine atom can enhance the compound’s stability and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-(4-butylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C17H18FNO/c1-2-3-5-13-8-10-16(11-9-13)19-17(20)14-6-4-7-15(18)12-14/h4,6-12H,2-3,5H2,1H3,(H,19,20)

InChI Key

VMDOOQZVJIIZDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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